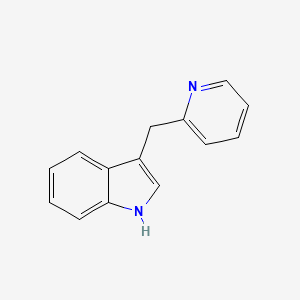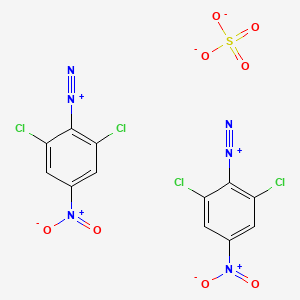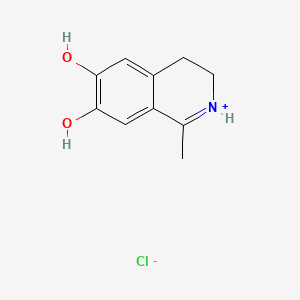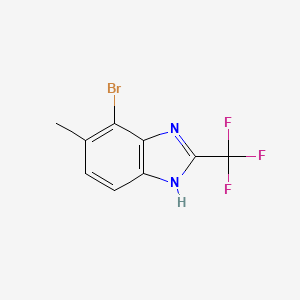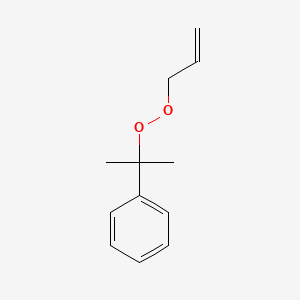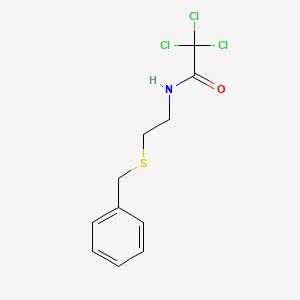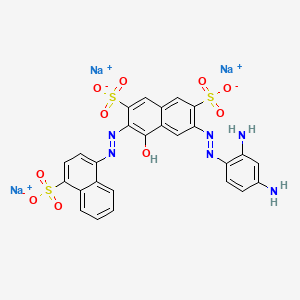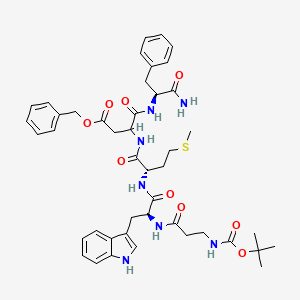
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE is a synthetic peptide compound It is composed of a sequence of amino acids, each with specific protective groups to prevent unwanted reactions during synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino group of the first amino acid using a tert-butyloxycarbonyl (Boc) group. The carboxyl group of the first amino acid is then activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled with the amino group of the next amino acid in the sequence. This process is repeated until the entire peptide chain is assembled. The final product is then deprotected to remove the Boc groups and other protective groups used during the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. These machines can handle multiple reactions simultaneously, significantly reducing the time required for synthesis. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product and ensure its quality .
化学反応の分析
Types of Reactions
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the formation of free thiol groups .
科学的研究の応用
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering a cascade of intracellular events. These events may include the activation of signaling pathways, changes in gene expression, and alterations in cellular behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
類似化合物との比較
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE can be compared with other similar peptide compounds, such as:
N-T-Boc-B-ala-trp-met-asp-pheamide: Similar in structure but lacks the benzyl group on the aspartic acid residue.
Pentagastrin: A peptide with a different sequence but similar protective groups.
L-Phenylalaninamide: A simpler peptide with fewer amino acids
特性
分子式 |
C44H55N7O9S |
|---|---|
分子量 |
858.0 g/mol |
IUPAC名 |
benzyl 4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C44H55N7O9S/c1-44(2,3)60-43(58)46-21-19-37(52)48-35(24-30-26-47-32-18-12-11-17-31(30)32)41(56)49-33(20-22-61-4)40(55)51-36(25-38(53)59-27-29-15-9-6-10-16-29)42(57)50-34(39(45)54)23-28-13-7-5-8-14-28/h5-18,26,33-36,47H,19-25,27H2,1-4H3,(H2,45,54)(H,46,58)(H,48,52)(H,49,56)(H,50,57)(H,51,55)/t33-,34-,35-,36?/m0/s1 |
InChIキー |
RUTLSXBFPVGFFZ-SFGGGBLOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
正規SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


